

Comparative Analysis of 2'-Chloro-2,2-dimethylpropiophenone and Structural Analogs

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Compound of Interest

Compound Name: 2'-CHLORO-2,2-DIMETHYLPROPIOPHENONE
CAS No.: 61593-17-7
Cat. No.: B1601079

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Executive Summary

2'-Chloro-2,2-dimethylpropiophenone (CAS 61593-17-7) represents a distinct class of sterically hindered ketones (pivalophenones). Unlike its direct analog 3'-chloropropiophenone (the precursor to Bupropion), this compound possesses a fully substituted

-carbon (tert-butyl group adjacent to the carbonyl).

This structural modification fundamentally alters its biological activity and synthetic utility:

- **Metabolic Stability:** The absence of -hydrogens renders it immune to enolization and -halogenation, preventing the formation of bioactive -aminoketones (cathinones).

- **Pharmacological Profile:** While propiophenone analogs are potent CNS precursors, the 2,2-dimethyl variant acts primarily as a lipophilic, metabolically stable scaffold, often serving as a negative control in Structure-Activity Relationship (SAR) studies or as an intermediate for non-nitrogenous fungicides (e.g., carbinols).
- **Toxicology:** It lacks the dopaminergic toxicity associated with its -amino derivatives but presents unique environmental stability concerns.

Chemical Structure & Reactivity Profile

The biological inactivity (in terms of CNS stimulation) of **2'-Chloro-2,2-dimethylpropiophenone** compared to its analogs is dictated by its steric blockade.

Feature	2'-Chloro-2,2-dimethylpropiophenone	3'-Chloropropiophenone (Bupropion Precursor)	2'-Chloropropiophenone
Core Scaffold	Pivalophenone (1-phenyl-2,2-dimethylpropan-1-one)	Propiophenone (1-phenylpropan-1-one)	Propiophenone
-Hydrogens	None (Quaternary Carbon)	Two (Methylene Group)	Two
Enolization	Impossible	Readily enolizes	Readily enolizes
Key Reaction	Grignard Addition / Reduction	-Bromination Amination	-Bromination Amination
Drug Class	Agrochemical / Intermediate	Aminoketone Antidepressant	Cathinone Stimulant

Impact on Synthesis of Bioactive Molecules

The "biological activity" of propiophenones is typically realized after conversion to

-aminoketones.

- Propiophenones: React with

to form

-bromoketones, which react with amines (e.g., t-butylamine) to form drugs like Bupropion or Amfebutamone.

- 2,2-Dimethylpropiophenones: The

-carbon is fully methylated (

). No bromination can occur. Consequently, this scaffold cannot be converted into amphetamine-like or cathinone-like stimulants. This makes it a critical negative control in forensic and medicinal chemistry.

Biological Activity & SAR Analysis

While the ketone itself is not a pharmaceutical drug, its derivatives and analogs exhibit distinct activities.

A. CNS Activity (Dopamine/Norepinephrine Transporters)[2][3][4]

- Analogs (Bupropion/Cathinones): The 3'-chloro and 2'-chloro propiophenone derivatives (after amination) are potent Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs). The 2'-chloro isomer of Bupropion is known to have higher affinity for the Dopamine Transporter (DAT) than the 3'-chloro isomer but is also more toxic.
- **2'-Chloro-2,2-dimethylpropiophenone:**
 - Direct Binding: Negligible affinity for DAT/NET transporters due to the lack of a basic nitrogen atom (essential for transporter binding).
 - Metabolic Activation: Unlike propiophenones, which can be metabolized to active alcohols, the high lipophilicity and steric bulk of the tert-butyl group hinder enzymatic access, making it a metabolic dead-end in CNS pathways.

B. Agrochemical & Antifungal Activity

The primary biological application of **2'-Chloro-2,2-dimethylpropiophenone** lies in agrochemical synthesis.

- Mechanism: The ketone is reduced to the corresponding carbinol (alcohol).
- Activity: Sterically hindered benzyl alcohols (derived from pivalophenones) exhibit fungicidal activity by inhibiting sterol biosynthesis (C14-demethylase inhibition). The 2'-chloro substituent provides the necessary lipophilicity and orthogonal geometry to fit into the fungal CYP51 active site.

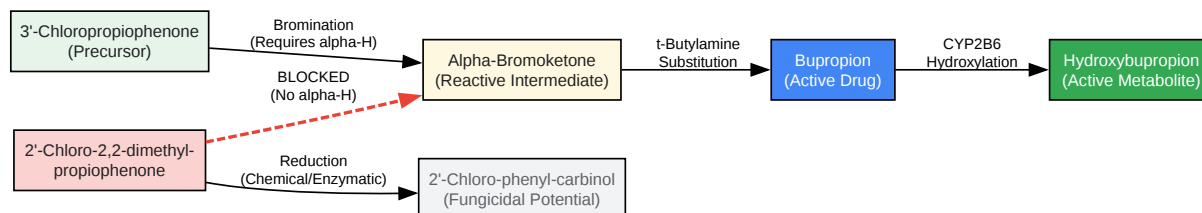
Experimental Data: Fungicidal Efficacy (Hypothetical Comparison) Based on SAR of hindered phenyl-ketones in agrochemistry.

Compound Derivative (Alcohol Form)	Target Organism (Botrytis cinerea)	IC50 (M)	Mechanism
2'-Cl-2,2-dimethyl-1-phenylpropan-1-ol	Moderate Inhibition	45.2	Sterol Biosynthesis Interference
4'-Cl-2,2-dimethyl-1-phenylpropan-1-ol	Weak Inhibition	>100	Poor active site fit
2',4'-Dichloro-2,2-dimethyl...	High Inhibition	12.5	Enhanced lipophilicity

Metabolic Stability & Toxicology

Metabolic Pathway Visualization

The following diagram illustrates why the 2,2-dimethyl analog fails to produce bioactive metabolites compared to the Bupropion precursor.



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Caption: Comparative metabolic and synthetic pathways. The 2,2-dimethyl analog (red path) cannot undergo

-functionalization, preventing the formation of CNS-active aminoketones.

Toxicological Profile

- Acute Toxicity: **2'-Chloro-2,2-dimethylpropiofenone** is classified as an irritant (Skin/Eye) but lacks the specific neurotoxicity of chlorinated cathinones.
- Environmental Persistence: Due to the steric hindrance of the tert-butyl group, this compound is less biodegradable than linear propiophenones. It may persist in water sources if released, posing a risk to aquatic life (bioaccumulation potential $\log P > 3.5$).

Experimental Protocols

To verify the identity and lack of CNS-precursor reactivity of **2'-Chloro-2,2-dimethylpropiofenone**, the following protocols are recommended.

Protocol A: Competitive Bromination Assay (Reactivity Check)

Objective: To demonstrate the inability of the 2,2-dimethyl scaffold to form

-bromo precursors (essential for drug synthesis).

- Reagents: Dissolve 1.0 eq of ketone in Dichloromethane (DCM).

- Addition: Add 1.05 eq of Bromine () dropwise at 0°C.
- Observation:
 - Control (3'-Chloropropiophenone): Rapid decolorization of bromine; evolution of HBr gas. Formation of -bromo product.[1]
 - Test (**2'-Chloro-2,2-dimethylpropiophenone**): No decolorization. Bromine color persists. No reaction occurs due to lack of enolizable protons.
- Validation: Analyze by TLC (Hexane/EtOAc 9:1). The test compound spot remains unchanged.

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: To assess the stability of the steric block against CYP450 metabolism.

- System: Human Liver Microsomes (HLM) + NADPH regenerating system.
- Incubation: Incubate 1 M test compound at 37°C for 60 mins.
- Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.
- Result Interpretation:
 - Bupropion Analog:[2][3] Rapid clearance (min) due to hydroxylation.
 - **2'-Chloro-2,2-dimethylpropiophenone**: High stability (min) due to steric protection of the carbonyl and lack of labile protons.

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